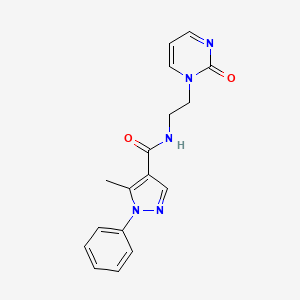![molecular formula C13H9Br2N3S B2784415 N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine CAS No. 861206-63-5](/img/structure/B2784415.png)
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine (DBTMA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and belongs to the class of thiazole amines. DBTMA is a versatile compound that can be used as a reagent in organic synthesis and as a ligand for metal complexes. It is also used as a catalyst in a variety of reactions, as a fluorescent probe for spectroscopic studies, and as a fluorescent dye for imaging and tracking processes.
Scientific Research Applications
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst in a variety of reactions. It is also used as a fluorescent probe for spectroscopic studies, as a fluorescent dye for imaging and tracking processes, and as a fluorescent marker for cell labeling. In addition, this compound has been used in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine acts as a ligand for metal complexes and as a catalyst for a variety of reactions. As a ligand, it binds to metal ions and forms a coordination complex. This complex can then be used as a catalyst for various reactions. As a catalyst, this compound can accelerate the rate of a reaction by providing an alternative pathway for the reaction to take place.
Biochemical and Physiological Effects
This compound is a synthetic compound and is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of novel compounds with potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine in laboratory experiments are that it is a versatile compound that can be used as a reagent in organic synthesis and as a ligand for metal complexes. It is also a relatively stable compound that is easy to store and handle. The main limitation of using this compound is that it is a relatively expensive compound.
Future Directions
In the future, N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine could be used to develop novel compounds with potential therapeutic applications. It could also be used in the synthesis of highly fluorescent compounds for imaging and tracking processes. Additionally, this compound could be used to develop new catalysts for a variety of reactions. Finally, this compound could be used to develop new metal complexes for use in spectroscopic studies.
Synthesis Methods
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine can be synthesized from the reaction of 5-bromo-2-quinolinecarboxaldehyde and N-methylthiazole in the presence of sodium hydroxide. The reaction is carried out in an inert atmosphere with stirring at a temperature of 120°C until the reaction is complete. The reaction mixture is then cooled to room temperature and the product is extracted with ethyl acetate. The crude product is purified by recrystallization and the final product is obtained in a yield of 70-80%.
properties
IUPAC Name |
5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3S/c1-16-13-17-6-11(19-13)10-3-2-7-4-8(14)5-9(15)12(7)18-10/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLOSWFHAPCDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2784342.png)

![5-methyl-3-phenyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2784347.png)


![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)